
N,N'-dicyclohexyl-9-(dicyanomethylidene)-9H-fluorene-2,7-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(2),N(7)-DICYCLOHEXYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with dicyanomethylene and disulfonamide groups, which contribute to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(2),N(7)-DICYCLOHEXYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multiple steps, starting with the preparation of the fluorene core. The dicyanomethylene group is introduced through a reaction with malononitrile, while the disulfonamide groups are added via sulfonation reactions. The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-organic frameworks (MOFs) as catalysts to enhance the efficiency of the synthesis process. These catalysts can facilitate the formation of the desired product under milder conditions, reducing the overall energy consumption and environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N(2),N(7)-DICYCLOHEXYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the disulfonamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dicyanomethylene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N(2),N(7)-DICYCLOHEXYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of advanced materials, such as organic semiconductors and fluorescent dyes
Wirkmechanismus
The mechanism of action of N(2),N(7)-DICYCLOHEXYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyanomethylene group can act as an electron acceptor, while the disulfonamide groups can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and exert its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorene derivatives with different substituents, such as:
- 9,9-Dimethyl-9H-fluorene
- 9,9-Dihexyl-9H-fluorene
- 9,9-Diphenyl-9H-fluorene
Uniqueness
N(2),N(7)-DICYCLOHEXYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE is unique due to the presence of both dicyanomethylene and disulfonamide groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific molecular interactions and reactivity .
Eigenschaften
Molekularformel |
C28H30N4O4S2 |
|---|---|
Molekulargewicht |
550.7 g/mol |
IUPAC-Name |
2-N,7-N-dicyclohexyl-9-(dicyanomethylidene)fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C28H30N4O4S2/c29-17-19(18-30)28-26-15-22(37(33,34)31-20-7-3-1-4-8-20)11-13-24(26)25-14-12-23(16-27(25)28)38(35,36)32-21-9-5-2-6-10-21/h11-16,20-21,31-32H,1-10H2 |
InChI-Schlüssel |
IJLHCNLDNKQIPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)NC5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12046999.png)
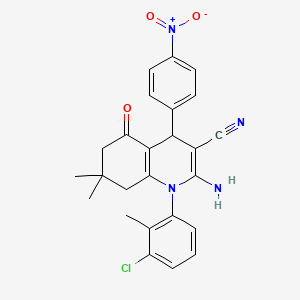
![3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12047005.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12047007.png)
![2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B12047008.png)

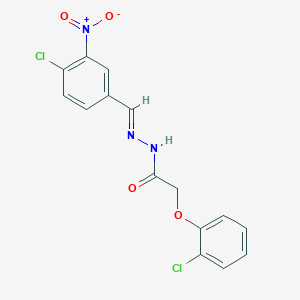
![9-fluoro-3-hydroxy-5-methyl-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047028.png)
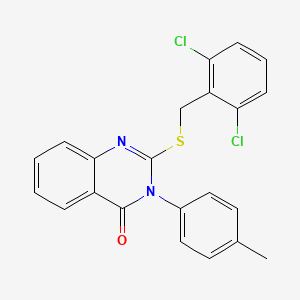
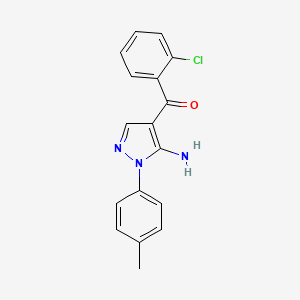
![(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate;hydrate](/img/structure/B12047041.png)
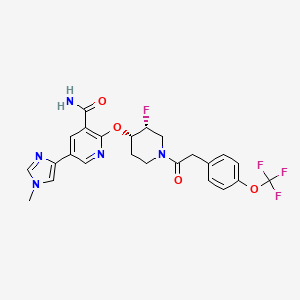
![2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12047058.png)
![3-hydroxy-N-(2-methoxybenzyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047073.png)
